

Sandoz 58-035 vs. Avasimibe: A Comparative Guide for Cancer Researchers

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ACAT inhibitors, **Sandoz 58-035** and avasimibe, in the context of cancer research. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes their mechanisms of action.

Introduction

Altered cholesterol metabolism is an emerging hallmark of various cancers. Tumor cells often exhibit increased uptake and esterification of cholesterol, which contributes to cell proliferation, membrane integrity, and signaling pathway activation. Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT has therefore become a promising therapeutic strategy in oncology. This guide focuses on two well-studied ACAT inhibitors, **Sandoz 58-035** and avasimibe, providing a comparative analysis of their anti-cancer effects based on published preclinical data.

Mechanism of Action

Both **Sandoz 58-035** and avasimibe are competitive inhibitors of ACAT, primarily targeting ACAT1, which is ubiquitously expressed and often upregulated in cancer cells. By blocking ACAT1, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This leads to two key downstream effects that contribute to their anti-cancer activity:

- **Increased Intracellular Free Cholesterol:** The accumulation of unesterified cholesterol can induce endoplasmic reticulum (ER) stress and apoptosis.
- **Depletion of Cholesteryl Esters:** Reduced levels of stored cholesteryl esters limit the availability of cholesterol required for the rapid proliferation of cancer cells and the formation of lipid rafts, which are important signaling platforms.

This disruption of cholesterol homeostasis impacts several oncogenic signaling pathways, most notably the PI3K/AKT/SREBP-1 and Wnt/ β -catenin pathways.

Comparative Performance Data

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of **Sandoz 58-035** and avasimibe in various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Compound	Cell Line	Cancer Type	IC50 (μ M)	Citation
Sandoz 58-035	PC-3	Prostate Cancer	17.2	[1]
Avasimibe	PC-3	Prostate Cancer	7.3	[1]
LNCaP-HP	Prostate Cancer	9.6	[1]	
U251	Glioblastoma	20.29	[2]	
U87	Glioblastoma	28.27	[2]	
Caco-2	Colorectal Cancer	3.93 - 13.71	[3]	

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Model (PC-3 cells)

Compound	Dosage	Administration Route	Tumor Growth Inhibition	Citation
Sandoz 58-035	15 mg/kg/day	Intraperitoneal	Significant reduction in tumor growth and weight	[1]
Avasimibe	15 mg/kg/day	Intraperitoneal	~2-fold inhibition of tumor growth, significant reduction in tumor weight	[1]

Signaling Pathways

The anti-cancer effects of **Sandoz 58-035** and avasimibe are mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/SREBP-1 Pathway

In many cancers, the PI3K/AKT pathway is hyperactivated, often due to the loss of the tumor suppressor PTEN. This activation promotes the maturation and nuclear translocation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipid biosynthesis. By inhibiting ACAT, **Sandoz 58-035** and avasimibe cause an accumulation of free cholesterol, which in turn suppresses the processing and activation of SREBP-1, thereby reducing the expression of lipogenic genes and inhibiting cancer cell growth.

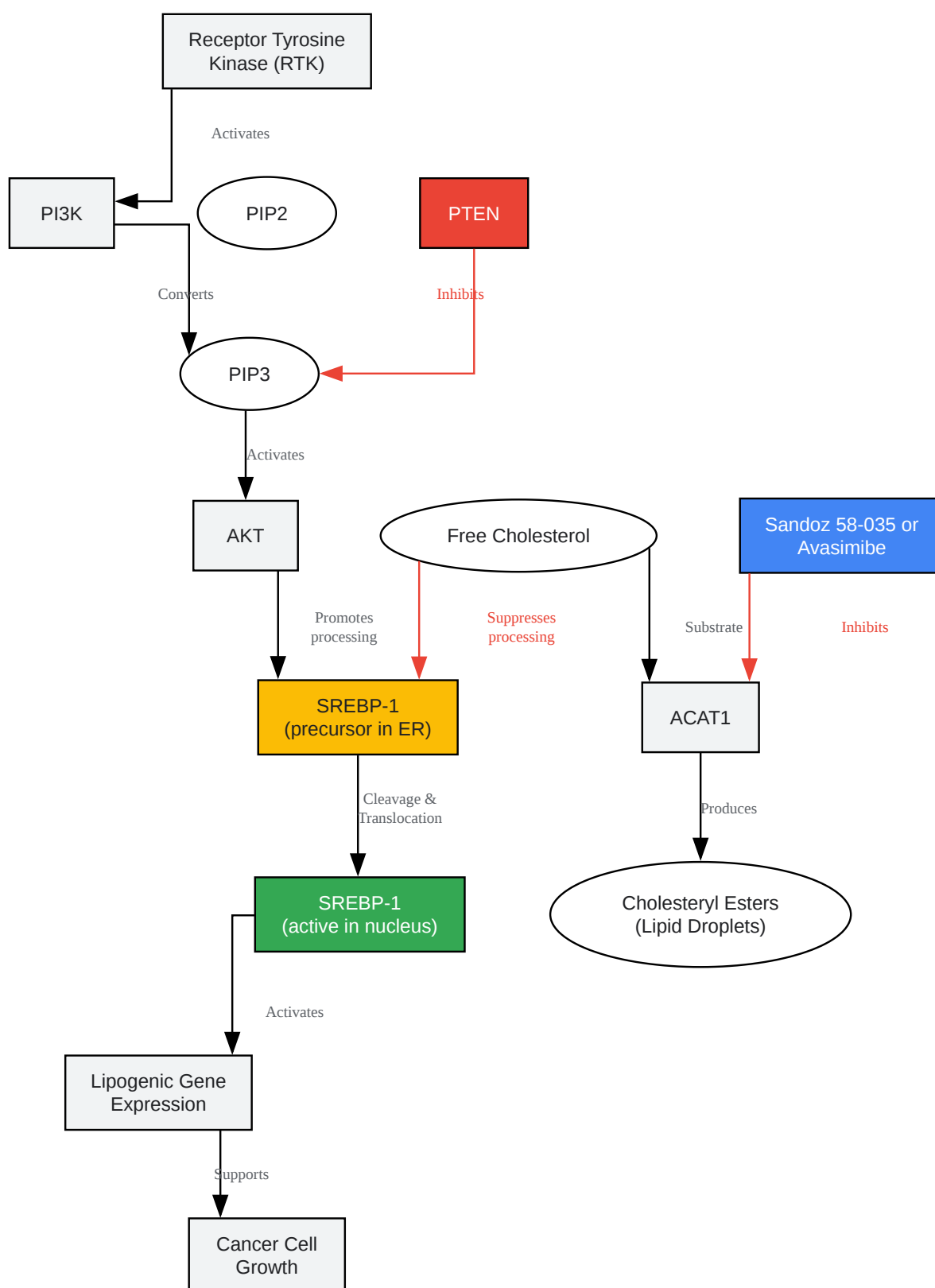
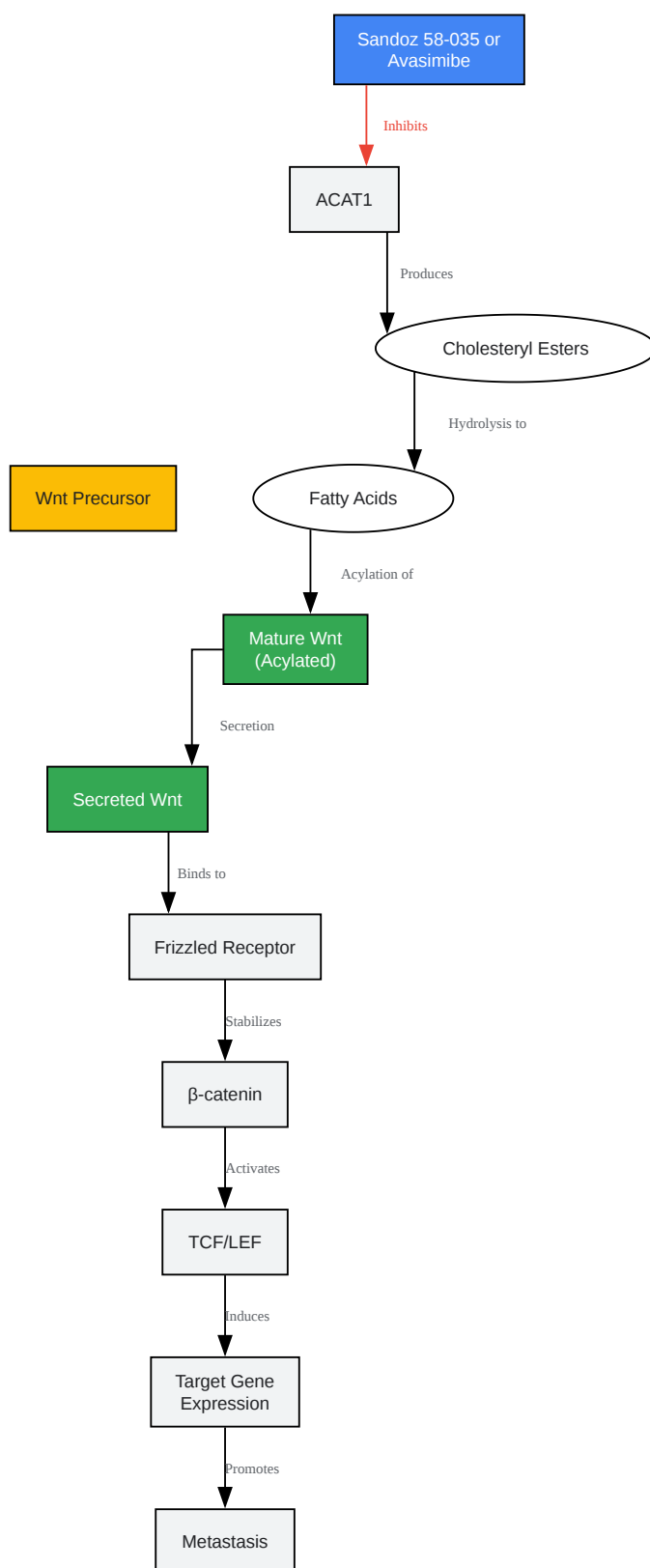
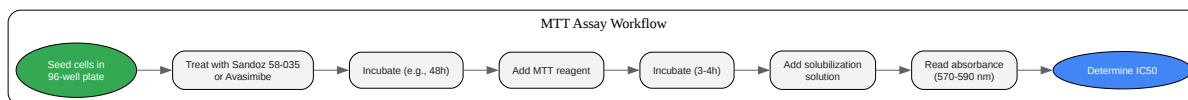
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Figure 1: Inhibition of ACAT1 by **Sandoz 58-035** or avasimibe disrupts the PI3K/AKT/SREBP-1 signaling pathway.

Wnt/ β -catenin Pathway

The Wnt/ β -catenin signaling pathway is crucial for cancer cell proliferation, migration, and metastasis. The secretion and activity of Wnt proteins are dependent on their post-translational modification, including acylation with fatty acids. By inhibiting ACAT, **Sandoz 58-035** and avasimibe reduce the availability of fatty acids derived from the hydrolysis of cholesteryl esters. This impairs the acylation and subsequent secretion of Wnt proteins, leading to the downregulation of the Wnt/ β -catenin signaling cascade.[\[4\]](#)[\[5\]](#)[\[6\]](#)





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